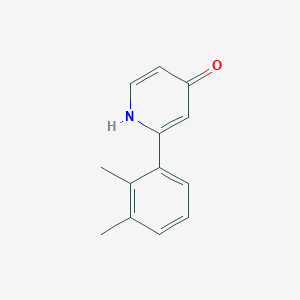
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% (6-ADPPA) is a synthetic compound with a wide range of applications in scientific research. It is an aromatic carboxylic acid that is used as a building block for the synthesis of various compounds, including drugs, and as a component in various biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% is used as a building block for the synthesis of various compounds, including drugs, and as a component in various biochemical and physiological experiments. It has been used in the synthesis of inhibitors of the enzyme dihydrofolate reductase, which is involved in DNA synthesis and cell replication. It has also been used as a component in the synthesis of peptides and proteins, as well as in the synthesis of various drugs, such as antibiotics and antifungal agents.
Wirkmechanismus
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% acts as an inhibitor of dihydrofolate reductase, which is an enzyme involved in DNA synthesis and cell replication. It binds to the active site of the enzyme and inhibits its activity. This inhibition of dihydrofolate reductase can lead to the inhibition of DNA synthesis and cell replication, which can be beneficial for various scientific research applications.
Biochemical and Physiological Effects
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which can lead to the inhibition of DNA synthesis and cell replication. It has also been shown to inhibit the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase, which is involved in the synthesis of purines and pyrimidines. It has also been shown to inhibit the enzyme thymidylate synthase, which is involved in the synthesis of thymidine monophosphate, a precursor of DNA.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% in lab experiments is its ability to inhibit the activity of various enzymes involved in DNA synthesis and cell replication. This can be beneficial for various scientific research applications. However, it is important to note that 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% can have toxic effects on cells and can also be toxic to humans if ingested. Therefore, it is important to use caution when handling 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% and to take appropriate safety measures when conducting experiments with it.
Zukünftige Richtungen
There are several potential future directions for the use of 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95%. It could be used in the development of new drugs, such as antibiotics and antifungal agents. It could also be used in the development of new enzyme inhibitors and in the development of new peptides and proteins. It could also be used in the development of new methods for the synthesis of various compounds, such as drugs and peptides. Finally, it could be used in the development of new methods for the inhibition of various enzymes, such as dihydrofolate reductase and thymidylate synthase.
Synthesemethoden
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 2,4-dimethylphenol with ethyl chloroformate to form 2,4-dimethylphenyl chloroformate. The second step involves the reaction of 2,4-dimethylphenyl chloroformate with 6-amino-3-picoline to form 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95%.
Eigenschaften
IUPAC Name |
6-amino-3-(2,4-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCRDTWPGKWUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2,4-dimethylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














